molecular formula C13H18ClFN2 B8493767 1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine

1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine

Cat. No. B8493767
M. Wt: 256.74 g/mol
InChI Key: BKDWMIXCARHYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C13H18ClFN2 and its molecular weight is 256.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine

Molecular Formula

C13H18ClFN2

Molecular Weight

256.74 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C13H18ClFN2/c14-6-1-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,1,6-11H2

InChI Key

BKDWMIXCARHYKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine can be obtained as follows: a solution of 1-bromo-3-chloropropane (68 cc) and 4-(4-fluorophenyl)piperazine (50 g) in acetonitrile (400 cc) is stirred at 25° C. for 20 hours with potassium carbonate (97 g). The mixture is filtered and then concentrated to dryness under reduced pressure (2.7 kPa). The residue is chromatographed on a column of silica gel (0.2-0.063-mm particle size, 9-cm diameter, 60-cm height) and eluted with ethyl acetate, 500-cc fractions being collected. Fractions 5 to 7 are combined and concentrated to dryness under reduced pressure (2.7 kPa) to give 1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine (44.4 g) in the form of a yellow oil.
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

26.1 g (0.166 mole) of 1-bromo-3-chloropropane and 33.6 g (0.333 mole) of triethylamine are added to 30.0 g (0.166 mole) of 1-(4-fluorophenyl)-piperazine in 50 ml of tetrahydrofuran. The reaction mixture is stirred for 16 hours at from 60° to 65° C., cooled and filtered, the solvent is stripped off under reduced pressure, and the crude product is distilled under reduced pressure from an oil pump. The product distils at 135°-145° C./0.05 mm Hg in a yield of 30.0 g (70%).
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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